N-(furan-3-ylmethyl)prop-2-enamide
Description
N-(furan-3-ylmethyl)prop-2-enamide is an acrylamide derivative featuring a furan-3-ylmethyl substituent on the nitrogen atom. Acrylamides are widely studied for their applications in polymer chemistry, medicinal chemistry, and materials science due to their reactive α,β-unsaturated carbonyl system.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-8(10)9-5-7-3-4-11-6-7/h2-4,6H,1,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRERCVODWDDSJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=COC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Features
The substituent on the acrylamide nitrogen significantly impacts electronic and steric properties:
- N-(furan-3-ylmethyl)prop-2-enamide : The furan-3-ylmethyl group is electron-rich due to the oxygen atom in the furan ring, which may enhance resonance stabilization of the acrylamide moiety.
- N-Phenylprop-2-enamide derivatives (e.g., (2E)-N-Phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) ): Phenyl groups with electron-withdrawing substituents (e.g., -CF₃) reduce electron density on the acrylamide, altering reactivity in polymerization or nucleophilic addition reactions.
- N-(4-Chlorophenyl)-N-hydroxypropanamide derivatives (e.g., compounds 6–10 ): Chlorine substituents introduce moderate electron withdrawal, while hydroxamic acid groups add hydrogen-bonding capabilities.
Table 1: Structural Comparison of Selected Acrylamides
Physical Properties
- Melting Points :
- Trifluoromethylphenyl derivatives (e.g., compound 1p: 147–149°C; 2a: 154–157°C) exhibit higher melting points due to crystalline packing enhanced by halogenated groups.
- This compound is expected to have moderate melting points (100–150°C), influenced by the furan ring’s planarity and intermolecular hydrogen bonding.
- Solubility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
